molecular formula C23H21N5O3 B11373376 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373376
M. Wt: 415.4 g/mol
InChI Key: RJUQXMAJSWHCFA-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo various chemical transformations such as condensation, cyclization, and amidation. Common reagents used in these reactions include acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole derivatives in various chemical reactions.

Biology

In biological research, “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers study its interactions with biological targets to develop new drugs for various diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its unique properties make it valuable for the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

  • “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide”
  • “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide”

Uniqueness

The uniqueness of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide” lies in its specific substitution pattern and the resulting biological activities. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H21N5O3/c1-15-8-7-11-18(14-15)27-13-12-19(29)21(25-27)22(30)24-20-16(2)26(3)28(23(20)31)17-9-5-4-6-10-17/h4-14H,1-3H3,(H,24,30)

InChI Key

RJUQXMAJSWHCFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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